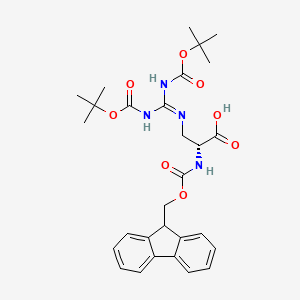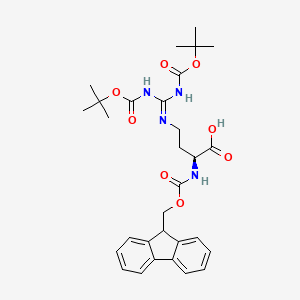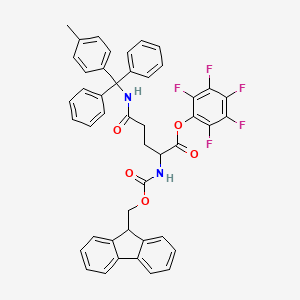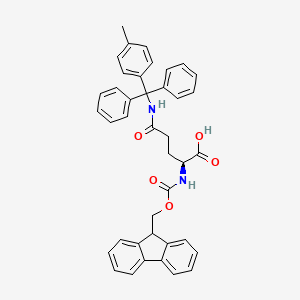
Fmoc-D-Agp(Boc)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-D-Agp(Boc)2-OH” is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc SPPS . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . The full name of this compound is N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid .
Molecular Structure Analysis
The empirical formula of “this compound” is C29H36N4O8 . Its molecular weight is 568.62 g/mol . The InChI code for this compound is 1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3, (H,31,36) (H,34,35) (H2,30,32,33,37,38)/t22-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . .Applications De Recherche Scientifique
Synthèse peptidique en phase solide (SPPS)
“Fmoc-D-Agp(Boc)2-OH” est un outil utile pour l'introduction de l'analogue de l'arginine raccourci, Agb, pendant la SPPS Fmoc {svg_1}. Il peut être utilisé exactement de la même manière que le Fmoc-Arg (Pbf)-OH {svg_2}. La synthèse peptidique en phase solide est une méthode utilisée pour synthétiser chimiquement des peptides. Dans cette méthode, le peptide est assemblé étape par étape directement sur un support insoluble, ce qui simplifie considérablement le processus de purification.
Formation d'hydrogel
“this compound” a été utilisé dans la synthèse d'une nouvelle classe de peptides cationiques amphiphiliques formant des hydrogels synthétiques {svg_3}. Ces peptides ont la capacité de s'auto-assembler et de gélifier en solution aqueuse {svg_4}. Parmi eux, l'hydrogel Fmoc-K3, qui est le plus rigide, sert de matériau potentiel pour l'ingénierie tissulaire, soutenant pleinement l'adhésion, la survie et la duplication des cellules {svg_5}. Ces résultats décrivent un processus de gélification, autorisé uniquement par l'équilibre correct entre les forces d'agrégation au sein des séquences peptidiques (par exemple, les forces de van der Waals, les liaisons hydrogène et l'empilement π–π) {svg_6}.
Safety and Hazards
When handling “Fmoc-D-Agp(Boc)2-OH”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Fmoc-D-Agp(Boc)2-OH is primarily used in the field of peptide synthesis . It is a useful tool for the introduction of a shortened arginine analog, Agb . The primary target of this compound is the peptide chain where it is incorporated during the synthesis process .
Mode of Action
The compound this compound operates by protecting the amine groups during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the peptide synthesis process . The compound is incorporated into the peptide chain during the synthesis, and its presence allows for the protection of the amine groups, preventing unwanted side reactions .
Pharmacokinetics
The compound’s bioavailability is more relevant in the context of its efficiency in peptide synthesis processes .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, the compound ensures that the peptide chain is formed correctly without unwanted side reactions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the compound’s action . For instance, the compound should be stored at temperatures between -15°C to -25°C .
Analyse Biochimique
Biochemical Properties
Fmoc-D-Agp(Boc)2-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes and proteins involved in peptide bond formationThe interactions between this compound and enzymes such as peptidyl transferases facilitate the formation of peptide bonds, contributing to the synthesis of complex peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect cell function by modulating the activity of signaling molecules and transcription factors. For instance, peptides containing this compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades. Additionally, the presence of this compound in peptides can alter gene expression patterns, impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The compound binds to specific sites on enzymes and proteins, facilitating the formation of peptide bonds. This binding interaction is crucial for the incorporation of arginine analogs into peptides. This compound can also influence enzyme activity by acting as an inhibitor or activator, depending on the context of the biochemical reaction. These interactions at the molecular level contribute to the compound’s effectiveness in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider during experiments. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate peptide synthesis without causing adverse effects. At higher doses, this compound may exhibit toxic effects, impacting cellular function and overall health. Threshold effects have been observed, where the compound’s effectiveness plateaus at a certain dosage, beyond which no additional benefits are observed. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and other cofactors that facilitate peptide bond formation. These interactions can influence metabolic flux and the levels of metabolites involved in peptide synthesis. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness in peptide synthesis. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, where it interacts with enzymes and other biomolecules involved in peptide synthesis. The distribution of the compound within tissues can also impact its overall effectiveness and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s interactions with enzymes and proteins involved in peptide synthesis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and optimize its use in biochemical research .
Propriétés
IUPAC Name |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNKMXCVKSAEL-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














